2-(2,4-dimethylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide
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Overview
Description
2-(2,4-dimethylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide is a complex organic compound that features a combination of phenoxy and chromenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,4-dimethylphenol, is reacted with chloroacetic acid under basic conditions to form 2-(2,4-dimethylphenoxy)acetic acid.
Coupling with Chromenyl Derivative: The 2-(2,4-dimethylphenoxy)acetic acid is then coupled with 3-(2-oxo-2H-chromen-3-yl)aniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy and chromenyl groups can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the chromenyl moiety can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dimethylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide is not well-documented. it is likely to interact with various molecular targets due to its structural complexity. The phenoxy and chromenyl groups may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-2H-chromen-7-yl acetate
- (S)-2-(2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido)-5-ureidopentanoic acid
Uniqueness
2-(2,4-dimethylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide is unique due to the presence of both phenoxy and chromenyl groups, which provide a diverse range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H21NO4 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[3-(2-oxochromen-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C25H21NO4/c1-16-10-11-22(17(2)12-16)29-15-24(27)26-20-8-5-7-18(13-20)21-14-19-6-3-4-9-23(19)30-25(21)28/h3-14H,15H2,1-2H3,(H,26,27) |
InChI Key |
HJTQXFCFTXLPLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O)C |
Origin of Product |
United States |
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